N-{(2S)-1-[4-(methylsulfonyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}pyridine-3-carboxamide
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Overview
Description
N~3~-{1-BENZYL-2-[4-(METHYLSULFONYL)PIPERAZINO]-2-OXOETHYL}NICOTINAMIDE is a complex organic compound that features a nicotinamide core substituted with a benzyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{1-BENZYL-2-[4-(METHYLSULFONYL)PIPERAZINO]-2-OXOETHYL}NICOTINAMIDE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N~3~-{1-BENZYL-2-[4-(METHYLSULFONYL)PIPERAZINO]-2-OXOETHYL}NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The benzyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N~3~-{1-BENZYL-2-[4-(METHYLSULFONYL)PIPERAZINO]-2-OXOETHYL}NICOTINAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industry: The compound may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N3-{1-BENZYL-2-[4-(METHYLSULFONYL)PIPERAZINO]-2-OXOETHYL}NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness
N~3~-{1-BENZYL-2-[4-(METHYLSULFONYL)PIPERAZINO]-2-OXOETHYL}NICOTINAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group and the nicotinamide core differentiates it from other piperazine derivatives, potentially offering unique interactions with biological targets.
Properties
Molecular Formula |
C20H24N4O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(2S)-1-(4-methylsulfonylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-29(27,28)24-12-10-23(11-13-24)20(26)18(14-16-6-3-2-4-7-16)22-19(25)17-8-5-9-21-15-17/h2-9,15,18H,10-14H2,1H3,(H,22,25)/t18-/m0/s1 |
InChI Key |
WAJVGDRFUDJFMK-SFHVURJKSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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